molecular formula C18H24N4O2 B3008308 4-((1H-pyrazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide CAS No. 1421508-02-2

4-((1H-pyrazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide

Cat. No.: B3008308
CAS No.: 1421508-02-2
M. Wt: 328.416
InChI Key: ZYEIMNCEFIJQEX-UHFFFAOYSA-N
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Description

4-((1H-pyrazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a pyrazolylmethyl group and an ethoxyphenyl group, making it a molecule of significant structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-pyrazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolylmethyl Intermediate: This step involves the reaction of pyrazole with a suitable alkylating agent to form the pyrazolylmethyl intermediate.

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as a piperidine derivative.

    Coupling Reaction: The pyrazolylmethyl intermediate is then coupled with the piperidine intermediate under appropriate conditions to form the desired compound.

    Final Functionalization: The ethoxyphenyl group is introduced through a substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((1H-pyrazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

4-((1H-pyrazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1H-pyrazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1H-pyrazol-1-yl)methyl)-N-(4-methoxyphenyl)piperidine-1-carboxamide
  • 4-((1H-pyrazol-1-yl)methyl)-N-(4-chlorophenyl)piperidine-1-carboxamide

Uniqueness

4-((1H-pyrazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-2-24-17-6-4-16(5-7-17)20-18(23)21-12-8-15(9-13-21)14-22-11-3-10-19-22/h3-7,10-11,15H,2,8-9,12-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEIMNCEFIJQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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